molecular formula C7H6BrFO B1266214 2-Bromo-4-fluoroanisole CAS No. 452-08-4

2-Bromo-4-fluoroanisole

Cat. No.: B1266214
CAS No.: 452-08-4
M. Wt: 205.02 g/mol
InChI Key: JIQXVIJARQLCOY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoroanisole is an organic compound with the molecular formula C₇H₆BrFO. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-4-fluoroanisole is utilized in various scientific research applications:

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Cellular Effects

The effects of 2-Bromo-4-fluoroanisole on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, indicating its potential impact on cellular respiration and energy production . Additionally, its interaction with cellular proteins can lead to changes in gene expression, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and fluorine atoms are key to its reactivity, allowing it to form stable complexes with enzymes and other proteins. These interactions can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, it can cause toxic or adverse effects, including respiratory distress and other systemic effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell . This specificity is vital for its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoroanisole can be synthesized through several methods. One common approach involves the bromination of 4-fluoroanisole using bromine or a brominating agent in the presence of a catalyst. Another method includes the use of a fluorinating agent with 2-bromoanisole in an aprotic polar solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Iodoanisole
  • 2-Iodoanisole
  • 1-Bromo-2,6-difluorobenzene
  • 4-Fluoroanisole

Comparison: 2-Bromo-4-fluoroanisole is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQXVIJARQLCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196417
Record name 2-Bromo-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-08-4
Record name 2-Bromo-4-fluoro-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 452-08-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-bromo-4-fluoroanisole unique from an NMR spectroscopy perspective?

A1: this compound is notable in nuclear magnetic resonance (NMR) spectroscopy because it exhibits a first-order spectrum with four distinct signals. This is unusual because few molecules possess four magnetically non-equivalent nuclei with sufficiently different chemical shifts to allow for such straightforward analysis []. This characteristic makes this compound a useful model compound for studying NMR principles.

Q2: Has this compound been studied using techniques beyond NMR?

A2: Yes, in addition to NMR, this compound has been investigated using dielectric relaxation studies []. This technique provides insights into the molecule's behavior in solution, specifically how its dipole moment interacts with an oscillating electric field. This type of information is valuable for understanding the compound's physical properties and potential interactions with other molecules.

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